2-Fluoropyridin-4-ol

Description

BenchChem offers high-quality 2-Fluoropyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoropyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

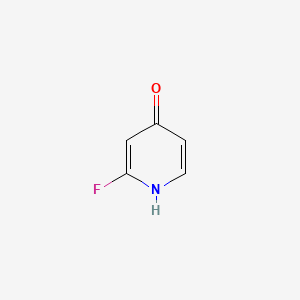

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLSDLHMGRDAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376495 | |

| Record name | 2-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253435-42-6, 22282-69-5 | |

| Record name | 2-Fluoro-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253435-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoropyridin-4-ol: A Strategic Building Block in Modern Drug Discovery

Abstract: This in-depth technical guide provides a comprehensive overview of 2-Fluoropyridin-4-ol, a key heterocyclic intermediate in pharmaceutical research and development. We will explore its fundamental chemical structure and properties, detail its synthesis and analytical characterization, and critically examine its reactivity and strategic applications in the design of novel therapeutic agents. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Value Proposition of Fluorinated Pyridinols in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within the vast landscape of fluorinated heterocycles, 2-Fluoropyridin-4-ol has emerged as a particularly versatile and valuable building block.[3] Its utility stems from the orthogonal reactivity of its two key functional groups: a fluorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution, and a hydroxyl group at the 4-position, which allows for a variety of functionalization reactions.[3] This dual reactivity provides a powerful platform for the synthesis of complex, highly functionalized pyridine derivatives for a wide range of therapeutic applications.

Core Chemical and Physical Properties

2-Fluoropyridin-4-ol is typically a solid at room temperature, appearing as an off-white to light yellow crystalline powder.[4] A critical aspect of its chemistry is the tautomeric equilibrium between the pyridinol and pyridone forms, with the latter often being the predominant tautomer.

Structural and Identification Data

-

IUPAC Name: 2-Fluoropyridin-4-ol

-

Synonyms: 2-Fluoro-4-hydroxypyridine

Caption: General synthetic workflow for 2-Fluoropyridin-4-ol.

Experimental Protocol:

-

Diazotization: 2-Aminopyridin-4-ol is suspended in an aqueous solution of tetrafluoroboric acid (HBF₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt intermediate.

-

Fluorination: The resulting diazonium salt is gently heated. Thermal decomposition releases nitrogen gas, and the fluoride from the tetrafluoroborate anion substitutes the diazonium group to yield 2-Fluoropyridin-4-ol.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent to afford the final product in high purity.

Analytical Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the core structure, while ¹⁹F NMR provides direct evidence of successful fluorination.

-

Mass Spectrometry: Confirms the molecular weight of the compound (113.09 g/mol ).

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the O-H and C-F bonds.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of 2-Fluoropyridin-4-ol is primarily driven by the reactivity of the fluorine and hydroxyl groups.

Key Reaction Pathways

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). [6]This reaction is significantly faster than with the analogous 2-chloropyridine. [6][7]* O-Functionalization: The hydroxyl group at the 4-position can be easily alkylated, acylated, or otherwise functionalized using standard organic chemistry techniques.

Caption: Primary reaction pathways of 2-Fluoropyridin-4-ol.

Applications in Drug Development

2-Fluoropyridin-4-ol is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its ability to undergo selective, sequential functionalization makes it an ideal scaffold for building molecular diversity in drug discovery campaigns. It has been employed in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. [8][9]The fluorinated pyridine motif is often sought after for its potential to enhance binding interactions and improve pharmacokinetic profiles. [1][9]

Safety and Handling

As with all chemical reagents, appropriate safety precautions should be taken when handling 2-Fluoropyridin-4-ol. It is classified as an irritant. [4]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Fluoropyridin-4-ol is a highly versatile and strategically important building block for medicinal chemistry and drug discovery. Its well-defined reactivity allows for the controlled and predictable synthesis of a wide array of complex pyridine derivatives. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for any researcher aiming to leverage this powerful intermediate in the design and synthesis of next-generation therapeutics.

References

-

Matrix Fine Chemicals. 2-FLUOROPYRIDIN-4-OL HYDROCHLORIDE | CAS 54929-22-5. [Link]

-

Pharmaffiliates. CAS No : 22282-69-5| Chemical Name : 2-Fluoropyridin-4-ol. [Link]

-

PubChem. 2-Fluoropyridine. [Link]

-

ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. [Link]

-

Organic Syntheses. C-H FLUORINATION OF PYRIDINES AND DIAZINES WITH AgF2. [Link]

-

PubChem. 2-Fluoro-4-iodopyridine. [Link]

-

ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

-

NIH National Center for Biotechnology Information. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

-

IntechOpen. Fluorine in drug discovery: Role, design and case studies. [Link]

-

PubMed. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. [Link]

-

Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

SpectraBase. 2-CYANO-4-FLUOROPYRIDINE - Optional[19F NMR] - Chemical Shifts. [Link]

-

MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]

-

Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]

-

PubMed. 2-Fluoropyridine prosthetic compounds for the 18F labeling of bombesin analogues. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. Buy 2-Fluoropyridin-4-ol | 253435-42-6 [smolecule.com]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 2-Fluoropyridin-4-ol: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways to 2-Fluoropyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The document is structured to offer not just procedural steps but also a deep understanding of the underlying chemical principles and strategic considerations for each route. We will delve into three core synthetic strategies, evaluating their respective merits and challenges to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction

2-Fluoropyridin-4-ol, and its tautomeric form 2-fluoro-4-pyridone, represent a privileged scaffold in modern pharmaceutical research. The incorporation of a fluorine atom at the 2-position of the pyridine ring can significantly modulate the compound's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. These modifications are often crucial for enhancing the efficacy and pharmacokinetic profile of drug candidates. This guide will provide a comprehensive overview of the most practical and scientifically robust methods for the synthesis of this important intermediate.

Pathway 1: Balz-Schiemann Reaction of 2-Amino-4-methoxypyridine

This classical approach leverages the well-established Balz-Schiemann reaction to introduce the fluorine atom, followed by a deprotection step to reveal the hydroxyl group. The use of a methoxy protecting group for the 4-hydroxy functionality is a key strategic element, as it prevents unwanted side reactions during the diazotization and fluorination steps.

Mechanistic Rationale

The Balz-Schiemann reaction proceeds through the formation of a diazonium tetrafluoroborate salt from a primary aromatic amine.[1] This salt is then thermally decomposed to yield the corresponding aryl fluoride, with the tetrafluoroborate anion serving as the fluoride source. The subsequent deprotection of the methoxy group is typically achieved by treatment with a strong acid, such as hydrobromic or hydrochloric acid, which cleaves the ether bond.

Visualizing the Pathway

Caption: Synthesis of 2-Fluoropyridin-4-ol via the Balz-Schiemann reaction.

Experimental Protocol

Step 1: Diazotization and Fluorination

-

To a cooled (0-5 °C) solution of 2-amino-4-methoxypyridine (1.0 eq) in 48% aqueous tetrafluoroboric acid (HBF4, 2.5 eq), add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting suspension at 0-5 °C for 1 hour.

-

Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.

-

Dry the salt under vacuum.

-

Thermally decompose the dried salt by heating under an inert atmosphere. The decomposition temperature should be determined empirically but typically ranges from 100-150 °C.

-

The crude 2-fluoro-4-methoxypyridine can be purified by distillation or chromatography.

Step 2: Demethylation

-

Reflux the purified 2-fluoro-4-methoxypyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-Fluoropyridin-4-ol by recrystallization or column chromatography.

Pathway 2: Synthesis from 2,4-Dichloropyridine

This pathway offers a more direct approach, starting from the readily available 2,4-dichloropyridine. The strategy relies on the differential reactivity of the two chlorine atoms, allowing for a selective halogen exchange at the 2-position, followed by nucleophilic substitution at the 4-position.

Mechanistic Rationale

The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic substitution than the one at the 4-position. This allows for a selective halogen exchange fluorination (Halex reaction) using a fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF).[2] Following the introduction of the fluorine atom, the remaining chlorine at the 4-position can be displaced by a hydroxide or methoxide nucleophile to yield the final product or its methoxy-protected precursor.

Visualizing the Pathway

Sources

Spectroscopic data for 2-Fluoropyridin-4-ol (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoropyridin-4-ol

Preamble: Navigating Data Scarcity with Predictive Analysis

For researchers and drug development professionals, the complete spectroscopic characterization of a molecule is the bedrock of its chemical identity. 2-Fluoropyridin-4-ol (CAS No. 22282-69-5), a substituted pyridine derivative, presents a unique case study. While commercially available, detailed experimental spectroscopic data for this compound is not widely published in the public domain. This guide, therefore, adopts the role of a predictive and interpretive manual. By leveraging foundational spectroscopic principles and drawing parallels with analogous structures, we will construct a robust, data-driven forecast of the NMR, IR, and Mass Spectrometry profiles of 2-Fluoropyridin-4-ol. This document is designed not merely to present data, but to explain the why—elucidating the structural features that govern the anticipated spectral outcomes.

The Crucial Influence of Tautomerism

A critical aspect governing the spectroscopic profile of 2-Fluoropyridin-4-ol is its existence as a tautomeric mixture. The molecule rapidly interconverts between the aromatic alcohol form (2-Fluoropyridin-4-ol ) and the pyridone form (2-Fluoro-1H-pyridin-4-one ). In most solvents, the equilibrium heavily favors the pyridone tautomer due to the stability of the amide-like functionality.

Caption: Tautomeric equilibrium of 2-Fluoropyridin-4-ol.

This equilibrium means that spectra, particularly NMR and IR, will predominantly reflect the features of the 2-Fluoro-1H-pyridin-4-one structure. The presence of the minor 'ol' form may be detectable under specific conditions or in certain solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework and the local environment of the fluorine atom. The following data is predicted based on established chemical shift principles and analysis of related structures.[1]

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the three protons on the pyridine ring. The spectrum will be complicated by couplings to both adjacent protons (H-H coupling) and the fluorine atom (H-F coupling).

| Predicted Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Coupling Constants (J) in Hz | Assignment | Rationale |

| ~ 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H-H) ≈ 7-8 Hz, ⁴J(H-F) ≈ 4-5 Hz | H-6 | This proton is adjacent to the ring nitrogen, causing a downfield shift. It exhibits a standard ortho coupling to H-5 and a longer-range coupling to the fluorine at C-2. |

| ~ 6.4 - 6.6 | Doublet of doublets (dd) | ³J(H-H) ≈ 7-8 Hz, ³J(H-F) ≈ 8-10 Hz | H-5 | Coupled to H-6 (ortho) and the fluorine at C-2 (meta). The meta H-F coupling is typically larger than the para H-F coupling. |

| ~ 6.2 - 6.4 | Doublet (d) | ⁵J(H-F) ≈ 1-2 Hz | H-3 | This proton is adjacent to the fluorine and the carbonyl group. It will show a small long-range coupling to the fluorine atom. |

| ~ 11.0 - 12.0 | Broad singlet (br s) | - | N-H | The proton on the nitrogen in the pyridone tautomer is expected to be a broad, exchangeable signal significantly downfield. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show five signals. A key feature will be the large one-bond coupling constant between C-2 and the fluorine atom (¹J(C-F)), and smaller couplings to other carbons.[2]

| Predicted Chemical Shift (δ) ppm (DMSO-d₆) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) in Hz | Assignment |

| ~ 175 - 180 | Singlet (s) | - | C-4 (C=O) |

| ~ 160 - 165 | Doublet (d) | ¹J(C-F) ≈ 230-250 Hz | C-2 (C-F) |

| ~ 140 - 145 | Doublet (d) | ³J(C-F) ≈ 3-5 Hz | C-6 |

| ~ 110 - 115 | Doublet (d) | ²J(C-F) ≈ 20-30 Hz | C-5 |

| ~ 105 - 110 | Doublet (d) | ²J(C-F) ≈ 15-25 Hz | C-3 |

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the electronic environment.[3] For a fluorine atom attached to an aromatic ring like pyridine, the chemical shift is expected in a well-defined region.

| Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Predicted Multiplicity | Rationale |

| -60 to -90 | Multiplet | The signal will be split by coupling to H-3 (ortho, ³J(F-H)), H-5 (meta, ³J(F-H)), and H-6 (para, ⁴J(F-H)). The precise shift depends on the solvent and the electronic nature of the pyridone ring.[4] |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for a sample like 2-Fluoropyridin-4-ol.

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoropyridin-4-ol and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar pyridone structures and its exchangeable proton signal does not interfere with the N-H proton of the analyte, which appears far downfield.

-

Spectrometer Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak. Trustworthiness: A good shim is critical for resolving fine coupling constants.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of 0-14 ppm.

-

Use a 30° pulse angle and a relaxation delay of at least 2 seconds.

-

Acquire 16-32 scans for good signal-to-noise.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover a range of -50 to -100 ppm, centered around a predicted value of -75 ppm.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to 0-200 ppm.

-

Use a relaxation delay of 2-5 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C is an insensitive nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will be dominated by the vibrational modes of the majority pyridone tautomer. The data can be acquired using a standard FT-IR spectrometer with a KBr pellet or an ATR accessory.[5]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3200 - 2800 | Broad, Strong | N-H | Stretching |

| 1660 - 1680 | Strong | C=O (Amide I) | Stretching |

| 1600 - 1620 | Medium-Strong | C=C | Ring Stretching |

| 1540 - 1560 | Medium | C=N | Ring Stretching |

| 1200 - 1250 | Strong | C-F | Stretching |

| 800 - 850 | Strong | C-H out-of-plane | Bending |

A weak, broad absorption around 3400-3500 cm⁻¹ might be observable, corresponding to the O-H stretch of the minor pyridin-4-ol tautomer.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization (EI) mass spectrometry is expected to provide the molecular weight and key structural fragments.

| m/z Value | Predicted Identity | Rationale |

| 113 | [M]⁺ | Molecular Ion Peak: Corresponds to the molecular weight of C₅H₄FNO. This peak is expected to be prominent due to the stability of the aromatic ring. |

| 85 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the pyridone ring is a very common and characteristic fragmentation pathway for this class of compounds.[6] |

| 84 | [M - CHO]⁺ | Loss of a formyl radical. |

| 57 | [C₃H₃N]⁺ | Further fragmentation of the ring. |

Conclusion

While lacking extensive published experimental data, a comprehensive spectroscopic profile of 2-Fluoropyridin-4-ol can be reliably predicted. The analysis is fundamentally shaped by the dominant 2-Fluoro-1H-pyridin-4-one tautomer. Key expected features include a strong carbonyl stretch in the IR, a molecular ion peak at m/z 113 in the mass spectrum, and a complex, coupled system in the NMR spectra, highlighted by a large one-bond C-F coupling constant in the ¹³C NMR. The protocols and predictive data within this guide provide a robust framework for any researcher undertaking the empirical analysis of this compound, ensuring that experimental results can be interpreted with a high degree of confidence and scientific rigor.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9746, 2-Fluoropyridine." PubChem. [Link]

-

Reich, H. J. ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]

-

University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. [Link]

-

University of California, Davis. "Infrared Spectroscopy Absorption Table." Chemistry LibreTexts. [Link]

-

Clark, J. "Fragmentation Patterns in Mass Spectra." Chemguide. [Link]

-

University of Ottawa. ¹⁹F NMR Reference Standards. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

Gerig, J. T. "Fluorine NMR." Encyclopedia of Magnetic Resonance. (2007). [Link]

-

Friebolin, H. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (2010). [Link]

-

PubChemLite. 2-fluoropyridin-4-ol (C5H4FNO). University of Luxembourg. [Link]

-

University of Oregon. 13C NMR Chemical Shifts. [Link]

Sources

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. biophysics.org [biophysics.org]

- 4. colorado.edu [colorado.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Foreword: The Strategic Importance of Physicochemical Characterization

An In-Depth Technical Guide to the Solubility and Stability of 2-Fluoropyridin-4-ol

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the physicochemical characterizations of a molecule, primarily its solubility and stability. These properties are not mere data points; they are foundational pillars that dictate a compound's developability, influencing everything from biological assay performance to formulation strategy and, ultimately, its pharmacokinetic and pharmacodynamic profile.

This guide is dedicated to 2-Fluoropyridin-4-ol, a heterocyclic building block of increasing interest. The incorporation of a fluorine atom onto the pyridine scaffold can significantly modulate properties like metabolic stability and receptor binding affinity.[1][2] However, this same substitution, along with the ionizable hydroxyl group, creates a unique and complex profile of solubility and stability that demands thorough investigation. This document provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, evaluating, and managing these critical attributes. We will move beyond rote protocols to explore the causal chemistry, ensuring that experimental design is not just followed, but understood.

Section 1: The Solubility Profile of 2-Fluoropyridin-4-ol

Solubility, the extent to which a compound dissolves in a solvent to yield a homogenous solution, is a gatekeeper for bioavailability and a prerequisite for meaningful in vitro testing.[3] For a molecule like 2-Fluoropyridin-4-ol, solubility is governed by a delicate interplay between the polar hydroxyl group, which can engage in hydrogen bonding, and the electron-withdrawing fluorine atom, which influences the pKa of the pyridine nitrogen and the overall molecular lipophilicity.[1][2]

Theoretical Underpinnings: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two operational types of solubility measured in drug discovery:

-

Kinetic Solubility: This measures the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by crashing out a DMSO stock solution into an aqueous buffer.[4][5] It is a high-throughput measurement ideal for the rapid screening of large compound libraries in early discovery phases to flag potential issues.[6]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid phase.[7] It is a more time-and-resource-intensive measurement but provides the definitive solubility value required for late-stage lead optimization and pre-formulation development.[3][8]

Caption: High-level workflow for solubility testing in drug discovery.

Predicted Solubility Profile

While experimental determination is paramount, a predicted solubility profile based on the structure of 2-Fluoropyridin-4-ol provides a valuable starting point. The presence of both a hydrogen bond donor (-OH) and acceptors (N, -OH, F) suggests at least moderate aqueous solubility, which may be pH-dependent due to the pyridinol tautomerism and the basicity of the pyridine nitrogen.

Table 1: Predicted Qualitative Solubility of 2-Fluoropyridin-4-ol in Common Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Miscible to Soluble | Capable of hydrogen bonding with the hydroxyl group and pyridine nitrogen. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Strong dipole moments can interact with the polar nature of the molecule.[9][10] DMSO is an excellent solvent for many drug-like molecules. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble | The molecule's overall polarity is too high for significant interaction with non-polar solvents.[11] |

| Chlorinated | Dichloromethane (DCM) | Slightly Soluble | Intermediate polarity may allow for some dissolution, but likely limited.[12] |

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This protocol is designed for high-throughput assessment and is based on established methods.[5][13]

Objective: To rapidly determine the concentration at which 2-Fluoropyridin-4-ol precipitates from an aqueous buffer when introduced from a DMSO stock.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Fluoropyridin-4-ol in 100% DMSO.

-

Plate Setup: Using a liquid handler, dispense 5 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

-

Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.

-

Mixing and Incubation: Mix the contents thoroughly by shaking for 2 hours at a controlled temperature (e.g., 25°C).[13][14]

-

Measurement: Use a nephelometer to measure the light scattering in each well. The concentration at which a significant increase in light scattering is observed above background is reported as the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol provides the equilibrium solubility value and is adapted from industry-standard procedures.[3][7]

Objective: To determine the saturation concentration of 2-Fluoropyridin-4-ol in a given buffer at equilibrium.

Methodology:

-

Sample Preparation: Add an excess amount of solid 2-Fluoropyridin-4-ol (e.g., 1 mg) to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer (e.g., PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[7][14]

-

Sample Processing: After incubation, allow the vials to stand for a short period to let larger particles settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Analyze the clear filtrate using a validated stability-indicating HPLC-UV method.[8] The concentration is determined against a calibration curve prepared from a known stock solution. The result is reported in µg/mL or µM.

Section 2: The Stability Profile of 2-Fluoropyridin-4-ol

A drug substance must remain stable throughout its manufacturing, storage, and administration. Stability testing, particularly forced degradation, is a systematic approach to identifying the likely degradation products and pathways of a molecule.[15] This is mandated by regulatory agencies like the FDA and EMA and is a cornerstone of ensuring patient safety.[15][16]

Forced Degradation: A Proactive Approach

Forced degradation studies deliberately expose the Active Pharmaceutical Ingredient (API) to stress conditions that are more severe than accelerated stability conditions.[17] The key objective is to generate a target degradation of 5-20% of the parent compound.[16][18] This level is sufficient to detect and characterize degradants without leading to secondary degradation that would complicate pathway analysis.

Caption: Workflow for a comprehensive forced degradation study.

Potential Degradation Pathways

The structure of 2-Fluoropyridin-4-ol suggests several potential degradation routes:

-

Hydrolysis: Under acidic or basic conditions, the molecule could be susceptible to reactions, although the C-F bond is generally strong.[19] The pyridine ring itself can undergo complex reactions under harsh pH and temperature conditions.

-

Oxidation: The electron-rich pyridine ring and the hydroxyl group could be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

-

Photolysis: Aromatic systems can absorb UV light, leading to photochemical degradation. The presence of heteroatoms and substituents can influence this sensitivity.[20]

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of 2-Fluoropyridin-4-ol under various stress conditions.[15][20]

Objective: To identify the degradation pathways and develop a stability-indicating analytical method for 2-Fluoropyridin-4-ol.

Methodology:

-

Sample Preparation: Prepare solutions of 2-Fluoropyridin-4-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent system. For each condition, a separate sample is prepared. A control sample (unstressed) is stored at 2-8°C in the dark.

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Store at 60°C and collect time points (e.g., 2, 6, 12, 24 hours).

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Store at 60°C and collect time points.

-

Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Store at room temperature and collect time points.[20]

-

Thermal Degradation: Store the sample solution (and a solid sample) in an oven at 60-80°C.[20]

-

Photolytic Degradation: Expose the sample solution (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[20] A dark control should be run in parallel.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the sample. If necessary, neutralize the acid/base stressed samples.

-

Analyze all samples (stressed, control, and a blank) using a stability-indicating HPLC method, typically a reverse-phase column with a gradient mobile phase and UV detection.[16][21]

-

The method is considered "stability-indicating" if it can resolve the parent peak from all degradation products and impurities. Peak purity analysis using a diode-array detector is essential to confirm this.[15]

-

-

Data Interpretation:

-

Calculate the percentage of degradation for the parent compound.

-

Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the sum of the degradant peaks.[17]

-

Use LC-MS/MS to obtain mass data for the degradation products to aid in structural elucidation and pathway identification.[16]

-

Section 3: Synthesis of Findings & Formulation Implications

The data generated from these solubility and stability studies are inextricably linked and form the bedrock of pre-formulation strategy.

-

Poor Solubility, Good Stability: If 2-Fluoropyridin-4-ol is found to have low aqueous solubility but is chemically robust, formulation efforts can focus on solubility enhancement techniques. These may include pH adjustment (if solubility is pH-dependent), the use of co-solvents, or the development of amorphous solid dispersions.

-

Good Solubility, Poor Stability: If the compound is soluble but degrades under specific conditions (e.g., low pH), the formulation strategy must protect it from that environment. For oral delivery, this could involve enteric coatings to bypass the acidic environment of the stomach. For liquid formulations, this would dictate strict pH control and the potential inclusion of antioxidants if oxidative degradation is observed.

-

Challenges in Both Areas: If both solubility and stability are challenging, a more complex formulation approach is required, and the viability of the compound as a clinical candidate may need to be reassessed.

Ultimately, a thorough understanding of the solubility and stability of 2-Fluoropyridin-4-ol is not an academic exercise but a critical-path activity in drug development. By employing the robust experimental designs and logical frameworks detailed in this guide, researchers can de-risk their projects, make informed decisions, and accelerate the progression of new chemical entities toward the clinic.

References

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Google Cloud.

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io.

- Thermodynamic Solubility Assay. (n.d.). Domainex.

- Buy 2-Fluoropyridin-4-ol | 253435-42-6. (n.d.). Smolecule.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 8). ResolveMass Laboratories.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). NIH.

- In vitro solubility assays in drug discovery. (n.d.). PubMed.

- ADME Solubility Assay. (n.d.). BioDuro.

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, December 7). PMC - NIH.

- Thermodynamic Solubility Assay. (n.d.). Evotec.

- HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS.

- Sop for force degradation study. (2023, December 27). Pharma Dekho.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.

- 2-Fluoropyridine. (2025, September 25). ChemicalBook.

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, November 23). ACS Publications.

- 2-Fluoropyridine | 372-48-5. (n.d.). Sigma-Aldrich.

- Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. (n.d.). ResearchGate.

- 2-Fluoropyridine | C5H4FN | CID 9746. (n.d.). PubChem.

- A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1,2-Bis(2-fluoropyridin-4-yl)ethane. (n.d.). Benchchem.

- Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016). PubMed.

- Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate.

- 2-AMINO-4-FLUOROPYRIDINE CAS#: 944401-77-8. (n.d.). ChemicalBook.

- Properties of Solvents Used in Organic Chemistry. (n.d.). Steven Murov, Modesto Junior College.

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

- Analytical methods and achievability - Guidelines for drinking-water quality. (n.d.). NCBI Bookshelf.

- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Organic Chemistry Data.

- Common Organic Solvents: Table of Properties1,2,3. (n.d.). University of Rochester.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Harvard University.

- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.

Sources

- 1. Buy 2-Fluoropyridin-4-ol | 253435-42-6 [smolecule.com]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Properties of Solvents Used in Organic Chemistry [murov.info]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. enamine.net [enamine.net]

- 15. onyxipca.com [onyxipca.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. sgs.com [sgs.com]

- 18. pharmadekho.com [pharmadekho.com]

- 19. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Pyridinol Compounds: A Case Study on 2-Fluoropyridin-4-ol

Introduction: The Enigma of 2-Fluoropyridin-4-ol and the Broader Quest for Novel Mechanisms of Action

In the landscape of drug discovery and chemical biology, the family of substituted pyridines represents a rich source of biologically active molecules. Their versatile scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. 2-Fluoropyridin-4-ol is one such molecule, a fluorinated pyridinol with potential for biological activity. However, as of early 2026, the specific mechanism of action for 2-Fluoropyridin-4-ol within biological systems remains largely uncharacterized in publicly accessible scientific literature.

This guide, therefore, takes a proactive and instructional approach. Instead of merely summarizing unavailable data, we will use 2-Fluoropyridin-4-ol as a prime exemplar to outline a comprehensive, field-proven strategy for elucidating the mechanism of action of any novel small molecule from this class. This document is designed for researchers, scientists, and drug development professionals, providing not just a theoretical framework but also actionable experimental protocols and the underlying scientific rationale.

Our exploration will be grounded in the principles of scientific integrity, offering a self-validating system of inquiry that progresses logically from broad, unbiased screening to specific, hypothesis-driven validation.

Part 1: Foundational Strategy - A Multi-pronged Approach to Target Identification and Mechanism Deconvolution

The journey to understanding a compound's mechanism of action is rarely linear. It requires a multi-faceted approach that integrates computational predictions with robust in vitro and cell-based experimental validation. The core philosophy is to cast a wide net initially and then systematically narrow down the possibilities based on empirical evidence.

In Silico Profiling: The Predictive First Step

Before embarking on wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into the potential biological targets of 2-Fluoropyridin-4-ol. These methods analyze the chemical structure of the molecule to predict its physicochemical properties and potential interactions with known protein targets.

Key In Silico Approaches:

-

Ligand-Based Virtual Screening: This involves comparing the structure of 2-Fluoropyridin-4-ol to databases of compounds with known biological activities. Similarity in chemical features can suggest similar biological targets.

-

Structure-Based Virtual Screening (if a target is hypothesized): If a putative target is identified, molecular docking simulations can predict the binding affinity and mode of 2-Fluoropyridin-4-ol to the protein's active or allosteric sites.

-

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features of 2-Fluoropyridin-4-ol that are responsible for its potential biological activity.

Experimental Protocol: In Silico Target Prediction

-

Obtain the 3D structure of 2-Fluoropyridin-4-ol: Use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to generate the structure and export it in a suitable format (e.g., .sdf, .mol2).

-

Select appropriate online tools and databases:

-

SwissTargetPrediction: Predicts potential protein targets based on 2D and 3D similarity to known ligands.

-

PASS Online (Prediction of Activity Spectra for Substances): Predicts a wide range of biological activities based on the structure of the compound.

-

ChEMBL: A database of bioactive molecules with drug-like properties that can be searched for similar compounds.

-

-

Perform the predictions: Submit the structure of 2-Fluoropyridin-4-ol to the selected platforms.

-

Analyze and prioritize the results: The output will be a list of potential targets, often with a probability or confidence score. Prioritize targets that are functionally related or belong to a common pathway.

Broad Phenotypic Screening: Unveiling Cellular Effects

The initial in vitro and cell-based experiments should be designed to detect any observable effect of the compound on cell health and behavior. This is a crucial, unbiased step to identify a starting point for more focused investigation.

Key Phenotypic Assays:

-

Cell Viability/Cytotoxicity Assays: These assays determine the concentration at which 2-Fluoropyridin-4-ol affects cell survival. This is essential for establishing appropriate concentration ranges for subsequent experiments.

-

High-Content Imaging: This powerful technique allows for the simultaneous measurement of multiple cellular parameters (e.g., cell morphology, organelle health, protein localization) in response to compound treatment.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate a panel of diverse cancer and non-cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2-Fluoropyridin-4-ol (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Part 2: Hypothesis-Driven Investigation - From Phenotype to Specific Molecular Targets

The results from the initial screening phase will generate hypotheses about the mechanism of action. For instance, if 2-Fluoropyridin-4-ol induces cell cycle arrest, the next logical step is to investigate its effect on key cell cycle regulators.

Target-Based Assays: Validating Putative Interactions

Based on the in silico predictions and phenotypic screening results, a list of putative molecular targets can be compiled. The next step is to directly test for interactions between 2-Fluoropyridin-4-ol and these targets.

Key Target-Based Assays:

-

Enzyme Inhibition Assays: If the predicted target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), direct enzymatic assays can be performed to determine if 2-Fluoropyridin-4-ol acts as an inhibitor.

-

Receptor Binding Assays: If the predicted target is a receptor, radioligand binding assays or fluorescence polarization assays can be used to measure the binding affinity of the compound.

-

Biophysical Interaction Analysis: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding kinetics and thermodynamics of the compound-target interaction.

Experimental Protocol: Kinase Inhibition Assay (Example)

-

Select a panel of kinases: Based on in silico predictions or known involvement in the observed phenotype.

-

Assay Principle: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction.

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of 2-Fluoropyridin-4-ol.

-

Incubation: Allow the kinase reaction to proceed for the recommended time at the optimal temperature.

-

Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Data Analysis: Measure the luminescence and calculate the IC50 value of 2-Fluoropyridin-4-ol for each kinase.

Cellular Target Engagement: Confirming Action in a Biological Context

Demonstrating a direct interaction in a test tube is not sufficient. It is crucial to confirm that the compound engages its target within the complex environment of a living cell.

Key Cellular Target Engagement Assays:

-

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

-

Western Blotting for Downstream Pathway Modulation: If the target is part of a signaling pathway, its inhibition should lead to predictable changes in the phosphorylation status or expression levels of downstream proteins.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 2-Fluoropyridin-4-ol or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of 2-Fluoropyridin-4-ol indicates target engagement.

Part 3: Visualizing the Path Forward - Workflow and Hypothetical Mechanism

To provide a clear visual representation of the investigative process, the following diagrams, generated using Graphviz, outline the overall workflow and a hypothetical signaling pathway that could be investigated for a compound like 2-Fluoropyridin-4-ol.

Caption: A workflow for elucidating the mechanism of action of a novel compound.

Caption: A hypothetical signaling pathway for 2-Fluoropyridin-4-ol as a kinase inhibitor.

Conclusion: A Roadmap for Discovery

While the specific biological narrative of 2-Fluoropyridin-4-ol is yet to be written, the framework presented in this guide provides a robust and systematic approach to authoring it. By combining predictive computational methods with rigorous experimental validation, researchers can efficiently and effectively navigate the complex process of mechanism of action elucidation. This journey from a molecule of interest to a well-defined biological mechanism is fundamental to advancing our understanding of chemical biology and accelerating the development of new therapeutics. The principles and protocols outlined herein are designed to be a reliable companion on that journey.

References

-

SwissTargetPrediction: A tool for predicting the most probable protein targets of a small molecule. Source: Swiss Institute of Bioinformatics, URL: [Link]

-

ChEMBL: A large, open-access database of bioactive molecules with drug-like properties. Source: European Bioinformatics Institute (EMBL-EBI), URL: [Link]

-

The cellular thermal shift assay for drug-target interaction studies. Source: Nature Protocols, URL: [Link]

Discovery and history of fluorinated pyridinols

Initiating Broad Research

I'm starting with a comprehensive search on the discovery and history of fluorinated pyridinols, aiming to establish a solid base of foundational knowledge. My subsequent searches will delve deeper into the specific synthesis, properties, and applications of these fascinating compounds, gradually narrowing the focus. I am excited to see what I can find!

Developing Technical Framework

I've started formulating a technical guide, structured with an introduction, historical overview, key methodologies, and medicinal chemistry applications. I'm actively synthesizing gathered data, including mechanisms of action and structure-activity relationships. My search now includes established experimental protocols for synthesis and characterization, ensuring I have a robust technical foundation. Diagrams and tables are planned to enhance clarity.

Gathering Foundational Knowledge

I've established a solid base with my initial broad search. I'm building my understanding of fluorinated pyridinols' physicochemical characteristics, their role in drug development (Ivosidenib being a critical example), and some historical background. I'm focusing on the properties and applications now.

Expanding Initial Search Parameters

I'm now diving deeper into the history of fluorinated pyridinols, seeking specific milestones and key researchers. Early synthesis and motivations are a focus. I'm also examining the evolution of synthetic methods. My aim is to identify the unique challenges involved with introducing both a fluorine and a hydroxyl group onto the pyridine ring, distinguishing this from general fluorinated pyridine synthesis. I need to know the origin and significance of this subclass.

Pinpointing Key Discoveries

I'm now zeroing in on the pyridinol subclass. While my search provided background on fluorinated pyridines, I need to know specific milestones and researchers for fluorinated pyridinols. I'm focusing on the first syntheses, initial motivations, and unique synthetic challenges of attaching both fluorine and a hydroxyl group. My aim is to locate specific experimental protocols and more quantitative data for comparative tables, along with significant historical examples beyond Ivosidenib.

Pinpointing Key Synthesis

I've made headway! Recent searches have been fruitful, uncovering a targeted synthesis protocol for 3-fluoro-4-hydroxypyridine. This offers a promising starting point for outlining the experimental section. I'm excited by this finding.

Deepening Historical Context

I'm expanding my scope. My searches have provided a broader historical overview of fluorinated pyridines, plus insights into the effects of fluorine substitution on physicochemical properties. I have started to explore the role of fluorinated pyridinols in drug discovery, focusing on examples like Ivosidenib, to give the report more depth. However, I still need more specifics on the timeline of fluorinated pyridinol synthesis.

Identifying Key Gaps

My exploration has uncovered some gaps that I now intend to address. I still require a specific timeline for fluorinated pyridinols, rather than the wider field, and the names of the pioneering scientists. I'll need more synthetic routes directly applicable to fluorinated pyridinol synthesis, more examples of drug development, and concrete pKa and LogP values to construct the requisite data tables. I'm focusing on these elements now.

Refining Data and Timeline

My searches have improved! Recent queries have yielded a specific protocol for synthesizing 3-fluoro-4-hydroxypyridine, plus valuable context on fluorinated pyridines. I've also found some physicochemical data. However, I need a clearer timeline and the names of the key pioneering scientists. I'm focusing on more drug development examples and detailed experimental protocols.

Reviewing Fluorinated Pyridinols

I've been meticulously reviewing synthetic procedures for fluorinated pyridinols. I've uncovered several specific examples, including methods for creating 3-fluoro-4-hydroxypyridine, 5-fluoro-2-hydroxypyridine, and 2-hydroxy-6-trifluoromethylpyridine. I'm also finding information on fluorinated pyridines in general.

Analyzing Historical Synthesis Details

I'm now digging into the historical context of fluorinated pyridinol synthesis, specifically trying to identify the first synthesis and key pioneers. I need to flesh out detailed experimental procedures, characterization data, and a step-by-step format for the experimental protocols. I'm also actively searching for more physicochemical data (pKa, logP) and exploring reaction mechanisms to explain the reasoning behind experimental choices. My goal is a comprehensive resource.

Gathering Information on Fluorinated Pyridinols

I've collected substantial data on fluorinated pyridinols, focusing on synthesis, properties, and applications. I've located several synthetic protocols for various fluorinated hydroxypyridine isomers. I am also gathering some general information on their reactivities and potential industrial uses.

Analyzing Specific Gaps

I'm now zeroing in on crucial information gaps. I still need to pinpoint the first synthesis of a fluorinated pyridinol and the exact date. Furthermore, I'm expanding my search for drug development examples beyond Ivosidenib and Favipiravir, looking specifically for kinase inhibitors. Finally, I'm working to consolidate scattered pKa and logP data into a cohesive dataset.

Addressing Unfilled Data Points

My focus has shifted to the crucial gaps in my knowledge. I still need to find that elusive first synthesis date and pioneer for fluorinated pyridinols. Beyond Ivosidenib and Favipiravir, I am working on expanding my search for drug candidates. I also need to consolidate the pKa and logP data into one structured table. I am also searching for the detailed experimental protocols and mechanisms to complete my work.

Analyzing Relevant Literature

I've been immersed in the literature, developing a solid grasp of fluorinated pyridines. I've tracked the history, noting Wibaut et al.'s pivotal 1958 work on 4-fluoropyridine. I'm also finding diverse synthetic approaches, including a detailed protocol for 2-fluoropyridinol.

Identifying Knowledge Gaps

My exploration has clarified areas needing deeper investigation. While I have a robust understanding of the history, including Wibaut's pioneering work, and several synthetic routes, I still lack a definitive first synthesis of a fluorinated pyridinol. I could also use additional examples of their use as kinase inhibitors. I am seeking a comprehensive table of physicochemical properties and a more complete picture of the mechanistic understanding.

Structuring Key Findings

My focus has shifted to organizing the information for writing. I've compiled a history and several synthesis routes, and I'll create diagrams and tables. Though I lack the absolute "first" fluorinated pyridinol synthesis, I can frame it within the broader history. Specific examples of fluorinated pyridinol kinase inhibitors will also be included in the response.

Prudent Handling of 2-Fluoropyridin-4-ol: A Technical Safety Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and regulatory information pertinent to 2-Fluoropyridin-4-ol (CAS No. 253435-42-6). As a specialized fluorinated pyridine derivative, this compound is increasingly utilized in medicinal chemistry and drug development.[1] Given the absence of a comprehensive Material Safety Data Sheet (MSDS) specifically for 2-Fluoropyridin-4-ol, this guide synthesizes data from structurally related compounds, including 2-fluoropyridine and various hydroxypyridines, to establish a robust framework for its safe handling. The causality behind each procedural recommendation is explained to ensure a culture of safety and scientific integrity in the laboratory. This document is intended for researchers, scientists, and professionals in drug development who may handle this or similar chemical entities.

Introduction: Understanding the Compound

2-Fluoropyridin-4-ol is a fluorinated derivative of pyridine, featuring both a hydroxyl group and a fluorine atom on the pyridine ring.[1] Its molecular formula is C₅H₄FNO, with a molecular weight of 113.09 g/mol .[1] The presence of the electronegative fluorine atom and the functional hydroxyl group imparts unique chemical properties, influencing its reactivity, solubility, and potential biological activity.[1] The pyridine ring is a common scaffold in pharmaceuticals, and the incorporation of fluorine can modulate a drug's pharmacokinetic properties.[1][2] The hydroxyl group provides a reactive site for further chemical modifications.[1]

Due to the limited availability of specific toxicological data for 2-Fluoropyridin-4-ol, a precautionary approach is paramount. The safety protocols outlined herein are derived from the known hazards of its constituent chemical moieties: the pyridine ring, the hydroxyl group, and the carbon-fluorine bond.

Hazard Assessment and GHS Classification (Inferred)

While a specific GHS classification for 2-Fluoropyridin-4-ol is not established, an inferred classification can be constructed based on the known hazards of analogous compounds. 2-Fluoropyridine is classified as a flammable liquid and vapor, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Hydroxypyridines can be harmful if swallowed, cause skin irritation, and severe eye damage, and may also cause respiratory irritation.[5][6] One supplier of 2-Fluoropyridin-4-ol has classified it as an irritant.[7]

Table 1: Inferred GHS Classification for 2-Fluoropyridin-4-ol

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 (May cause respiratory irritation) | H335: May cause respiratory irritation | Warning |

This classification is inferred and should be used for preliminary risk assessment. All handling should proceed with the assumption that the compound is hazardous.

Safe Handling and Engineering Controls

The primary routes of exposure to pyridine and its derivatives are inhalation, skin contact, and ingestion.[8] Adherence to stringent handling protocols is therefore non-negotiable.

Ventilation and Containment

All manipulations of 2-Fluoropyridin-4-ol, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] The volatile nature of many pyridine compounds necessitates that containers are kept tightly closed when not in use.[8]

Caption: General workflow for handling 2-Fluoropyridin-4-ol.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate exposure risks.

Table 2: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile or butyl rubber gloves. | Provides a chemical barrier against skin contact.[8] |

| Body Protection | A lab coat worn over full-length clothing. | Prevents contamination of personal clothing.[9] |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the powder outside of a fume hood or if aerosolization is possible. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

Caption: First aid response to 2-Fluoropyridin-4-ol exposure.

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

Store 2-Fluoropyridin-4-ol in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][12] Keep containers tightly closed and clearly labeled.

Disposal

All waste containing 2-Fluoropyridin-4-ol must be treated as hazardous waste.

-

Solid Waste : Collect in a clearly labeled, sealed hazardous waste container.[9]

-

Liquid Waste : Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[9] Do not mix with other waste streams unless compatibility has been confirmed.

Disposal should be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.

Toxicological and Ecological Information (Inferred)

The toxicological properties of 2-Fluoropyridin-4-ol have not been fully investigated. However, based on related compounds, it is presumed to be toxic through ingestion, inhalation, and skin contact, with the potential for skin and eye irritation.[9][12] The long-term effects of exposure are unknown. Fluorinated organic compounds can be persistent in the environment, and their breakdown may lead to the formation of other fluorinated byproducts.[13] Therefore, release into the environment should be strictly avoided.

Conclusion

While 2-Fluoropyridin-4-ol holds promise as a building block in pharmaceutical research, its safe handling is of utmost importance. In the absence of specific safety data, a cautious and informed approach based on the known hazards of structurally similar compounds is essential. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound.

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific website: [Link]

-

Cosmetic Ingredient Review. (2014, September 29). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from CIR Safety website: [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific website: [Link]

-

University of Iowa. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from University of Iowa website: [Link]

-

Loba Chemie. (2019, January 11). 4-HYDROXYPYRIDINE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website: [Link]

-

Environmental and Molecular Mutagenesis. (2019, August). 2-Hydroxypyridine N-Oxide is not genotoxic in vivo. Retrieved from PubMed: [Link]

-

PubChem. (n.d.). 2-Fluoropyridine. Retrieved from PubChem website: [Link]

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from NIH website: [Link]

-

ResearchGate. (2025, August 6). Metabolism and Toxicity of Fluorine Compounds. Retrieved from ResearchGate website: [Link]

-

PubMed. (n.d.). Toxicology of fluorine-containing monomers. Retrieved from PubMed website: [Link]

-

ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from ACS Publications website: [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from ATSDR website: [Link]

Sources

- 1. Buy 2-Fluoropyridin-4-ol | 253435-42-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. lobachemie.com [lobachemie.com]

- 7. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoropyridin-4-ol and its Analogs for Drug Discovery Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological properties.[1][3] These modifications often lead to enhanced metabolic stability, increased binding affinity for biological targets, and improved bioavailability.[1][4][5] Among the various fluorinated heterocyclic scaffolds, fluorinated pyridinols, and their tautomeric pyridone forms, have emerged as privileged structures in a wide array of therapeutic agents.[1]

This technical guide focuses on 2-Fluoropyridin-4-ol and its analogs, providing an in-depth overview of their synthesis, physicochemical properties, and applications in drug discovery. This class of compounds offers a versatile platform for medicinal chemists to design novel therapeutics with optimized pharmacological profiles.

Synthesis of 2-Fluoropyridin-4-ol and its Analogs

The synthesis of fluorinated pyridines is a well-established field, with several methods available for the introduction of fluorine onto the pyridine ring.[2] Traditional methods for synthesizing 2-fluoropyridines often involve nucleophilic displacement of a leaving group at the 2-position, such as a chloro or bromo substituent, using a fluoride source. However, these reactions can require harsh conditions.[6]

More recent and efficient methods have been developed. For instance, a metal-free synthesis of 2-fluoropyridines has been reported starting from readily available pyridine N-oxides. These are converted to 2-pyridyltrialkylammonium salt intermediates, which can then undergo fluorination.[6] Another approach involves the direct C-H fluorination of pyridines using reagents like silver(II) fluoride (AgF2), which can be highly tolerant of various functional groups.[7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of 2-fluoropyridin-4-ol analogs, which are valuable intermediates in organic synthesis. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functional groups.[4]

Caption: General synthetic and derivatization pathways for 2-Fluoropyridin-4-ol analogs.

Detailed Experimental Protocol: Synthesis of (2-fluoropyridin-4-yl)boronic acid

A key analog, (2-fluoropyridin-4-yl)boronic acid, is a versatile intermediate for Suzuki coupling reactions. The following protocol is adapted from a literature procedure.[8]

Materials:

-

4-bromo-2-fluoropyridine

-

Triisopropyl borate

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

-

n-butyllithium (2.5 M in hexanes)

-

3N HCl

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous MgSO4

Procedure:

-

Dissolve 4-bromo-2-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a 4:1 mixture of anhydrous toluene and THF under a nitrogen atmosphere.[8]

-

Cool the reaction mixture to -78 °C.[8]

-

Slowly add n-butyllithium (1.2 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.[8]

-

Stir the reaction mixture at -78 °C for an additional 30 minutes.[8]

-

Gradually warm the mixture to -20 °C over 1 hour.[8]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[8]

-

Acidify the reaction mixture to a pH of 2 with 3N HCl and stir at room temperature for 15 minutes.[8]

-

Partition the mixture between EtOAc and water.[8]

-

Separate the organic layer, wash with water and brine, then dry over anhydrous MgSO4.[8]

-

Filter and evaporate the solvent to yield (2-fluoropyridin-4-yl)boronic acid.[8]

Physicochemical Properties and the Impact of Fluorination

The introduction of a fluorine atom to the pyridinol scaffold dramatically alters its physicochemical properties, which are critical for its behavior in biological systems.[1]

Tautomeric Equilibrium

Pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one form. This equilibrium is influenced by the solvent, temperature, and substituent effects. The strong electron-withdrawing nature of fluorine can influence the position of this equilibrium, thereby affecting the molecule's hydrogen bonding capacity and overall biological activity.[1]

Caption: Tautomeric equilibrium between 2-Fluoropyridin-4-ol and 2-Fluoro-1H-pyridin-4-one.

Acidity (pKa) and Lipophilicity (logP)